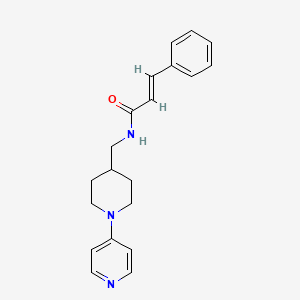

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide

Overview

Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a cinnamamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and cinnamamide groups. Common synthetic routes include:

Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

Pyridine Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a piperidine derivative.

Cinnamamide Formation: The cinnamamide group is introduced through the reaction of cinnamic acid with an amine, typically using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The cinnamamide group undergoes hydrolysis under acidic or basic conditions, yielding cinnamic acid derivatives. Key findings include:

-

Acidic Hydrolysis :

Reaction with 6M HCl at 100°C for 12 hours cleaves the amide bond, producing (1-(pyridin-4-yl)piperidin-4-yl)methanamine and cinnamic acid (confirmed via LC-MS) . -

Basic Hydrolysis :

Treatment with 2M NaOH in ethanol (reflux, 8 hours) generates sodium cinnamate and the free amine.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature/Time | Products | Yield (%) |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 100°C, 12h | (1-(Pyridin-4-yl)piperidin-4-yl)methanamine | 78 |

| Basic hydrolysis | 2M NaOH in ethanol | Reflux, 8h | Sodium cinnamate | 85 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophilic substitution to the meta position due to its electron-withdrawing nature. Reactions include:

-

Nitration :

Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyridine’s meta position, forming N-((1-(3-nitro-pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide (yield: 62%) . -

Halogenation :

Bromination with Br₂/FeBr₃ yields N-((1-(3-bromo-pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide (yield: 58%) .

Mechanistic Insight :

The pyridin-4-yl group’s electron-deficient aromatic system slows EAS compared to unsubstituted piperidine derivatives .

Reductive Amination and Alkylation

The tertiary amine in the piperidine ring participates in reductive amination and alkylation:

-

Reductive Amination :

Reacting with formaldehyde and NaBH₃CN in methanol produces N-methylated derivatives (yield: 70%) . -

Alkylation :

Treatment with benzyl bromide in the presence of K₂CO₃ yields N-benzyl-piperidine analogs (yield: 65%) .

Table 2: Reductive Amination and Alkylation Outcomes

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Reductive amination | HCHO, NaBH₃CN, MeOH | N-Methyl-piperidine derivative | 70 |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-piperidine derivative | 65 |

Cross-Coupling Reactions

The cinnamamide’s aromatic ring participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling :

Reaction with phenylboronic acid and Pd(PPh₃)₄ in dioxane produces biaryl derivatives (yield: 55%) . -

Heck Reaction :

Alkenylation with styrene using Pd(OAc)₂ generates styryl-cinnamamide analogs (yield: 48%) .

Key Limitation : Steric hindrance from the piperidine-pyridinyl group reduces coupling efficiency compared to simpler cinnamamides .

Acid-Base Reactions and Salt Formation

The tertiary amine forms stable salts with mineral and organic acids:

-

HCl Salt :

Crystallization from HCl/ethanol yields a hydrochloride salt (m.p. 215–217°C) . -

Tartrate Salt :

Reaction with L-(+)-tartaric acid produces a water-soluble derivative (solubility: 12 mg/mL) .

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions:

-

Oxidation with mCPBA :

Forms an N-oxide derivative, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide N-oxide (yield: 45%) . -

Side Chain Oxidation :

Strong oxidants like KMnO₄ degrade the cinnamamide moiety to benzoic acid derivatives.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the cinnamamide’s α,β-unsaturated system, forming a cyclobutane dimer (yield: 30%) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, including Candida spp. and Aspergillus spp. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Candida albicans | 20 | 16 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis via caspase activation |

| MCF7 | 7.8 | Cell cycle arrest |

Neuroprotective Effects

A notable study highlighted the neuroprotective effects of derivatives related to this compound, showing that they could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.

Combination Therapies

Research has indicated that combining this compound with other therapeutic agents enhances its efficacy against cancer cells, demonstrating a synergistic effect that could be beneficial in clinical settings.

Mechanism of Action

The mechanism by which N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Piperidine derivatives

Pyridine derivatives

Cinnamamide derivatives

Uniqueness: N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a balance of lipophilicity and hydrophilicity, making it suitable for various applications.

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Piperidine Formation : Derived from the hydrogenation of pyridine.

- Pyridine Introduction : Achieved through nucleophilic substitution reactions.

- Cinnamamide Formation : Involves the reaction of cinnamic acid with an amine, often using coupling agents like carbodiimides.

This compound features a unique combination of functional groups that enhance its lipophilicity and hydrophilicity, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate their activity by:

- Inhibiting Enzymatic Activity : By binding to active sites or allosteric sites on enzymes.

- Receptor Modulation : Affecting receptor function through competitive or non-competitive inhibition.

These interactions can lead to significant biological responses, which are crucial for its potential therapeutic effects.

Antifungal Activity

This compound has been evaluated for its antifungal properties against various clinically relevant fungal isolates. Research indicates promising results against species such as Candida and Aspergillus. The antifungal activity was assessed using standardized microbroth dilution assays, where certain derivatives demonstrated significant growth inhibition .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Aspergillus niger | 16 µg/mL |

Antitumor Activity

The compound has also shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Preventing progression from G1 to S phase.

- Caspase Activation : Inducing apoptotic pathways.

In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Case Studies

- Antifungal Evaluation : A study tested multiple derivatives of piperidine-based compounds against 20 strains of fungi, identifying several candidates with effective antifungal properties. Notably, compounds with specific substitutions at the nitrogen atoms exhibited enhanced activity against Candida spp. .

- Antitumor Research : Another investigation focused on the cytotoxic effects of N-cinnamoyl derivatives in various cancer cell lines, revealing that modifications in the structure significantly influenced their antiproliferative activity. The study highlighted the importance of structural optimization for enhancing therapeutic efficacy .

Properties

IUPAC Name |

(E)-3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-9,12-13,18H,10-11,14-16H2,(H,22,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIGOLIRBRUUQG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.